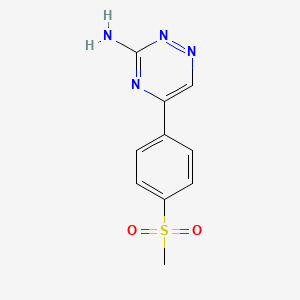

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine

Descripción

Propiedades

IUPAC Name |

5-(4-methylsulfonylphenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-17(15,16)8-4-2-7(3-5-8)9-6-12-14-10(11)13-9/h2-6H,1H3,(H2,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUINYHCZXYMAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CN=NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine typically involves the reaction of 4-methanesulfonylphenylamine with cyanogen chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the triazine ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazine ring is substituted by various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine features a triazine ring that allows for diverse chemical reactivity. Key reactions include:

- Oxidation : The methanesulfonyl group can be oxidized to form sulfone derivatives.

- Reduction : The triazine ring can be reduced to yield amine derivatives.

- Substitution : Nucleophilic substitution reactions can occur at the triazine ring.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The compound's ability to undergo these transformations makes it a valuable building block in synthetic chemistry.

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique properties allow chemists to design novel compounds with tailored functionalities.

Biological Applications

The compound has been investigated for its potential as:

- Enzyme Inhibitor : Studies indicate that the methanesulfonyl group can interact with enzyme active sites, potentially inhibiting their activity. This interaction is crucial in drug design where enzyme inhibition is desired.

- Anticancer Activity : Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays against human breast cancer cell lines (MCF-7 and MDA-MB-231) revealed dose-dependent reductions in cell viability, with IC50 values of 50 µM and 42 µM respectively, indicating its potential as an effective anticancer agent compared to standard treatments like chlorambucil (IC50 ~78 µM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 50 |

| This compound | MDA-MB-231 | 42 |

| Chlorambucil | MCF-7/MDA-MB-231 | ~78 |

Medicinal Chemistry

This compound has been explored for its therapeutic properties:

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation through COX inhibition. It has demonstrated strong COX-2 inhibitory activity with IC50 values ranging from 0.1 to 0.2 µM .

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound involved testing against various human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound in cancer therapy .

Case Study 2: Enzyme Inhibition

Research focusing on the enzyme inhibition properties of this compound highlighted its ability to bind effectively to target enzymes, leading to decreased enzymatic activity. This property is being further explored for developing new therapeutic agents targeting specific diseases .

Mecanismo De Acción

The mechanism of action of 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazine ring can also interact with nucleic acids, potentially affecting gene expression and protein synthesis. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The 1,2,4-triazin-3-amine scaffold is highly modular, with variations in aryl substituents at positions 5 and 6 dictating pharmacological and physicochemical properties. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups : The methanesulfonyl group in the target compound increases polarity and may enhance receptor binding compared to halogenated (e.g., Br, F) or alkyl (e.g., methyl) substituents .

- Halogenated Derivatives : Bromophenyl analogs (e.g., CID 7176091) are common intermediates for Suzuki cross-coupling reactions to generate biaryl triazines with kinase inhibitory activity .

- Heterocyclic Modifications: Pyridine or pyrimidine substituents (e.g., AZD4365) improve selectivity for adenosine receptors, as seen in clinical-stage candidates .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₀H₁₀N₄O₂S) has a molecular weight of ~250.27 g/mol, comparable to fluorophenyl analogs (e.g., AZD4365: 307.73 g/mol) .

- Solubility : The sulfonyl group improves aqueous solubility relative to lipophilic bromophenyl derivatives, which may enhance bioavailability .

- Thermal Stability : Brominated triazines (e.g., 4d in ) exhibit high melting points (>250°C), suggesting similar stability for the target compound .

Actividad Biológica

5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine is a compound belonging to the class of 1,2,4-triazines, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological effects, and potential therapeutic applications of this compound based on recent research findings.

Overview of 1,2,4-Triazine Derivatives

1,2,4-Triazine derivatives are known for their wide range of biological activities including antifungal , anticancer , anti-inflammatory , and antimicrobial properties. The presence of different substituents on the triazine ring significantly influences their pharmacological profiles. The sulfonamide group in particular enhances the biological activity of these compounds by improving solubility and bioavailability .

Synthesis of this compound

The synthesis involves the reaction of appropriate phenolic compounds with triazine precursors. The methanesulfonyl group is introduced to enhance selectivity towards specific biological targets. Various synthetic routes have been explored to optimize yield and purity .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that this compound reduced cell viability in a dose-dependent manner. The IC50 values were reported to be lower than those of standard chemotherapeutics like chlorambucil, indicating its potential as an effective anticancer agent .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 50 |

| This compound | MDA-MB-231 | 42 |

| Chlorambucil | MCF-7/MDA-MB-231 | ~78 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has been shown to selectively inhibit COX-2 enzymes with an IC50 value significantly lower than that of indomethacin. This selectivity suggests a lower risk of gastrointestinal side effects typically associated with non-selective COX inhibitors .

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| This compound | 0.1 - 0.2 |

| Indomethacin | ~0.5 |

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against various pathogenic strains. Studies indicate effectiveness against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis at non-cytotoxic concentrations .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Pathways : By selectively inhibiting enzymes such as COX-2 and potentially others involved in inflammatory pathways.

- Interference with Cell Signaling : The compound may disrupt signaling pathways critical for cancer cell proliferation and survival.

- Binding Affinity : Molecular docking studies have suggested strong interactions with key residues in target proteins such as the estrogen receptor alpha (ERα), which could explain its anticancer effects .

Case Studies and Research Findings

Several studies have validated the potential applications of this compound:

Q & A

Q. What are the established synthetic routes for 5-(4-Methanesulfonylphenyl)-1,2,4-triazin-3-amine?

- Methodological Answer : The compound can be synthesized via:

- S-Alkylation : Reacting 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives with aryl halides in an alkaline medium at room temperature, yielding triazine derivatives with intact sulfanyl groups .

- One-pot synthesis : Adapting methods for 4,6-disubstituted triazin-amines, such as cotrimerization of nitriles with guanidine derivatives, which minimizes solvent use and improves efficiency .

- High-yield routes : Using aminoguanidine bicarbonate as a precursor, achieving yields up to 90% under optimized conditions .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : Confirm regiochemistry and purity via - and -NMR, comparing peak assignments to structurally similar triazin-amines (e.g., 5-(3-chlorophenyl)-1,2,4-triazin-3-amine) .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

- Elemental analysis : Verify stoichiometry of C, H, N, and S .

Q. What biological activities are associated with this compound?

- Methodological Answer : While direct data on this compound is limited, structurally related triazin-amines (e.g., 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine) exhibit adenosine receptor antagonism . Researchers should:

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Based on structurally similar sulfonyl-containing triazines:

- Use personal protective equipment (PPE): Gloves, lab coats, and fume hoods to avoid inhalation/contact .

- Waste disposal: Segregate chemical waste and collaborate with certified agencies for incineration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Methodological Answer :

- Solvent-free conditions : Reduce side reactions and enhance regioselectivity by eliminating polar aprotic solvents .

- Catalyst screening : Test bases like KCO or DBU to accelerate S-alkylation .

- Temperature control : Monitor exothermic reactions to prevent decomposition (e.g., maintain 25–40°C) .

Q. How to resolve contradictions in spectral data during characterization?

- Methodological Answer :

- Purity assessment : Use HPLC to rule out impurities; recrystallize in ethanol/water mixtures if needed .

- Advanced NMR techniques : Employ - HMBC to confirm amine connectivity in case of ambiguous -NMR signals .

- X-ray crystallography : Resolve regiochemistry disputes via single-crystal analysis, as done for N-{2-[(4S)-4-tert-butyl-oxazol-2-yl]phenyl}-5,6-diphenyl-triazin-3-amine .

Q. What factors influence the compound's stability in solid formulations?

- Methodological Answer :

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Excipient compatibility : Screen with common fillers (e.g., lactose, microcrystalline cellulose) using DSC to detect interactions .

Q. What mechanistic insights exist for its adenosine receptor antagonism?

- Methodological Answer :

- Molecular docking : Model interactions using adenosine A receptor structures (PDB: 3REY) to identify key binding residues (e.g., His264, Glu169) .

- Functional assays : Measure cAMP inhibition in HEK293 cells transfected with A receptors to quantify potency (EC) .

Q. How can computational modeling predict its pharmacokinetic properties?

- Methodological Answer :

Q. What strategies address regioselectivity challenges in functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.